Product packaging for Leukotriene C4 methyl ester(Cat. No.:CAS No. 73958-10-8)

Leukotriene C4 methyl ester

Cat. No.: B565739
CAS No.: 73958-10-8
M. Wt: 639.8 g/mol
InChI Key: NEICPYXCIYSWOH-UYCXAPQFSA-N
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Description

Contextualization of Leukotriene C4 within Eicosanoid Signaling

Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. frontiersin.orgescholarship.org This family includes prostaglandins, thromboxanes, lipoxins, and leukotrienes. qiagen.comfrontiersin.org The synthesis of these molecules is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by the enzyme phospholipase A2.

The production of leukotrienes specifically follows the 5-lipoxygenase (5-LO) pathway. qiagen.comfrontiersin.org The enzyme 5-LO converts arachidonic acid into an unstable epoxide intermediate, Leukotriene A4 (LTA4). frontiersin.orgnih.gov LTA4 serves as a crucial branching point in the leukotriene biosynthetic pathway. It can be converted into Leukotriene B4 (LTB4) by the enzyme LTA4 hydrolase or into Leukotriene C4 (LTC4) by LTC4 synthase, which conjugates LTA4 with glutathione (B108866). wikipedia.orgtaylorandfrancis.com

LTC4, along with its subsequent metabolites Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4), are collectively known as cysteinyl leukotrienes (CysLTs) due to the presence of the amino acid cysteine in their structure. bionity.com These CysLTs exert their biological effects by binding to specific G-protein coupled receptors, primarily CysLT1 and CysLT2, which are found on various cell types including smooth muscle cells and leukocytes. ontosight.airesearchgate.net The activation of these receptors triggers a cascade of intracellular events leading to the characteristic inflammatory responses associated with leukotrienes, such as smooth muscle contraction, increased vascular permeability, and the recruitment of immune cells. ontosight.aiingentaconnect.com

The signaling cascade initiated by LTC4 is a critical component of the inflammatory response. nih.gov Its production is often accompanied by the release of other inflammatory mediators like histamine (B1213489) and prostaglandins, creating a complex and amplified inflammatory milieu. wikipedia.org This intricate signaling network underscores the importance of understanding the role of individual components like LTC4 in both health and disease.

Rationale for Utilizing Leukotriene C4 Methyl Ester in Research Paradigms

In academic and pharmaceutical research, the use of modified or analog versions of endogenous compounds is a common strategy to overcome experimental challenges. This compound is a prime example of such a tool, offering distinct advantages over its parent compound, LTC4, in certain research settings.

The primary rationale for using this compound is its enhanced lipid solubility. caymanchem.comcaymanchem.com The addition of a methyl group to the carboxylic acid function of LTC4 increases its lipophilicity. This property can facilitate its passage across cell membranes, which is particularly advantageous in cell-based assays and in studies investigating intracellular mechanisms of action.

Furthermore, this compound has been shown to be a suitable substrate for enzymes involved in leukotriene metabolism. For instance, it is as active a substrate as LTC4 for LTC4 synthase, the enzyme responsible for its synthesis. umich.edu This makes it a valuable tool for studying the kinetics and inhibition of this key enzyme. In some experimental setups, the methyl ester form can offer greater stability compared to the sodium salt of LTC4. umich.edu It is also noteworthy that the methyl ester is not a substrate for epoxide hydrolase, the enzyme that converts LTA4 to LTB4, which can simplify the interpretation of results in studies focused on the CysLT pathway. umich.edu

The utility of this compound extends to its use as a substrate in the purification and characterization of enzymes. For example, it was instrumental in the purification and determination of the specific activity of LTC4 synthase from guinea pig lung microsomes. jci.org Additionally, it has been used in studies of glutathione S-transferases from various sources, including filarial parasites, to investigate their potential role in LTC4 synthesis. ajtmh.org

It is important to note that while the methyl ester is a useful research tool, its biological activity has not been as extensively characterized as that of LTC4 itself. caymanchem.comcaymanchem.com Therefore, its application is primarily as a chemical probe and substrate in biochemical and pharmacological studies rather than as a direct mimic of LTC4's physiological effects in all contexts.

Historical Perspectives on Leukotriene C4 Research and Analog Development

The journey to understanding Leukotriene C4 and the development of its analogs is a story of incremental scientific discovery. The first hints of what would later be identified as leukotrienes emerged between 1938 and 1940. Researchers Feldberg and Kellaway described a "slow reaction smooth muscle-stimulating substance" (SRS) isolated from lung tissue after exposure to snake venom and histamine. wikipedia.orgbionity.com For decades, the precise chemical nature of SRS remained elusive.

A major breakthrough occurred in 1979 when Swedish biochemist Bengt Samuelsson and his colleagues elucidated the structure of these molecules and coined the term "leukotriene" from the words leukocyte (the cells in which they were discovered) and triene (referring to the three conjugated double bonds in their structure). wikipedia.orgbionity.com This seminal work, which delineated the biosynthetic pathway from arachidonic acid, provided a rational basis for designing molecules to interfere with leukotriene actions. acs.orgatsjournals.org

The discovery that cysteinyl leukotrienes were the active components of the long-known "slow-reacting substance of anaphylaxis" (SRS-A) solidified their importance in allergic reactions and asthma. bionity.comatsjournals.org This spurred intense interest in developing compounds that could either block the synthesis of leukotrienes or antagonize their receptors.

The development of leukotriene analogs for research and therapeutic purposes proceeded along several lines. One approach involved modifying the structure of the natural leukotrienes themselves. atsjournals.org The inherent instability of the triene chain was a significant hurdle that chemists sought to overcome by replacing it with more stable chemical groups, such as aryl-containing moieties. atsjournals.org

Another major strategy focused on developing receptor antagonists. Early efforts were guided by the structure of FPL 55712, an early, albeit weak and not orally bioavailable, leukotriene receptor antagonist. atsjournals.org Through extensive structure-activity relationship studies, medicinal chemists were able to develop potent and selective leukotriene receptor antagonists, such as montelukast (B128269) and zafirlukast (B1683622), which have since become important therapies for asthma. wikipedia.orgacs.orgnih.gov

The development of inhibitors of the enzymes in the leukotriene biosynthetic pathway, such as 5-lipoxygenase and LTA4 hydrolase, represented another key area of research. acs.orgnih.govresearchgate.net These efforts led to the identification of various classes of inhibitors, some of which have been evaluated in clinical trials. acs.org

The synthesis of this compound and other analogs was a direct result of these intensive research efforts. atsjournals.orgresearchgate.net These tools were crucial for purifying and characterizing the enzymes of the leukotriene pathway, such as LTC4 synthase, and for elucidating the mechanisms of action of both the natural leukotrienes and their synthetic modulators. jci.orgresearchgate.net The historical progression from the initial observation of a biological activity to the chemical identification of the mediators and the subsequent development of a sophisticated toolbox of analogs and inhibitors exemplifies the iterative process of modern biomedical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H49N3O9S B565739 Leukotriene C4 methyl ester CAS No. 73958-10-8

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(5S,6R,7E,9E,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H49N3O9S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26(25(35)16-15-18-29(39)43-2)44-22-24(30(40)33-21-28(37)38)34-27(36)20-19-23(32)31(41)42/h7-8,10-14,17,23-26,35H,3-6,9,15-16,18-22,32H2,1-2H3,(H,33,40)(H,34,36)(H,37,38)(H,41,42)/b8-7-,11-10-,13-12+,17-14+/t23-,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEICPYXCIYSWOH-UYCXAPQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H49N3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901104248
Record name L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901104248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73958-10-8
Record name L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73958-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leukotriene C4 monomethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073958108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901104248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Pathways and Enzymology of Leukotriene C4 with Relevance to Its Methyl Ester

Arachidonic Acid Metabolism via the 5-Lipoxygenase Pathway

The journey to LTC4 begins with the release of arachidonic acid from membrane phospholipids (B1166683) by cytosolic phospholipase A2. atsjournals.orgatsjournals.org This free arachidonic acid then enters the 5-lipoxygenase (5-LO) pathway, a major route for the production of pro-inflammatory leukotrienes. nih.govtaylorandfrancis.com The 5-LO enzyme, often in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the initial steps of this pathway. atsjournals.orgnih.govwikipedia.org

Formation of Leukotriene A4 as a Key Intermediate

The first committed step in the 5-lipoxygenase pathway is the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). wikipedia.orgnih.govwikipedia.org Subsequently, the same 5-LO enzyme catalyzes the dehydration of 5-HPETE to form the unstable epoxide, leukotriene A4 (LTA4). wikipedia.orgnih.govresearchgate.net LTA4 is a critical intermediate, standing at a metabolic branch point. wikipedia.orghmdb.caannualreviews.org It can either be hydrolyzed by LTA4 hydrolase to form leukotriene B4 (LTB4) or conjugated with glutathione (B108866) to produce LTC4. wikipedia.orgguidetopharmacology.orgnih.gov

Leukotriene C4 Synthase (LTC4S)-Mediated Conjugation

The synthesis of LTC4 is catalyzed by the enzyme leukotriene C4 synthase (LTC4S), a membrane-bound protein. reactome.orgwikipedia.org This enzyme specifically facilitates the conjugation of LTA4 with the tripeptide glutathione (GSH). reactome.orgriken.jp

Molecular Mechanisms of Glutathione Conjugation to Leukotriene A4

LTC4S orchestrates the nucleophilic attack of the thiol group of glutathione on the C6 position of the epoxide ring of LTA4. nih.gov This reaction results in the formation of LTC4, with the glutathione moiety attached via a thioether bond. annualreviews.orgnih.gov The enzyme's active site plays a crucial role in correctly positioning both substrates to ensure the stereospecificity of the reaction. researchgate.netdrugbank.com

Substrate Specificity of LTC4S: Leukotriene A4 Methyl Ester as a Model Substrate

LTC4S exhibits a high degree of substrate specificity for LTA4 and glutathione, distinguishing it from other glutathione S-transferases that can conjugate a wide range of xenobiotics. reactome.orgnih.gov Interestingly, studies have shown that leukotriene A4 methyl ester (LTA4-Me) can also serve as a substrate for LTC4S. ajtmh.orgnih.govumich.edu In fact, LTA4-Me is often the substrate of choice in in vitro assays for several reasons: it is more stable than the free acid form of LTA4, it is not a substrate for LTA4 hydrolase (thus preventing the formation of LTB4), and it results in a lower background signal in assays. nih.govumich.edu The filarial enzyme glutathione S-transferase has also been shown to catalyze the formation of leukotriene C4 methyl ester from LTA4 methyl ester and glutathione. ajtmh.org

Enzymatic Kinetics and Reaction Parameters of this compound Synthesis

Kinetic studies have been performed to characterize the enzymatic activity of LTC4S with both LTA4 and its methyl ester. For human LTC4S, the Km value for LTA4 is approximately 3.6 µM, while for LTA4 methyl ester, it is around 7.6 µM. nih.govrhea-db.org The Vmax values are 1.3 µmol/mg/min for LTA4 and 2.5 µmol/mg/min for LTA4 methyl ester. nih.govrhea-db.org For the mouse enzyme, the Km for LTA4 was found to be 36 ± 8 µM. plos.org The catalytic efficiency (kcat/Km) for LTA4 with the human enzyme is 0.64 ± 0.057 x 106 s−1 M−1, and for the mouse enzyme, it is 2.3 ± 0.26 x 106 s−1 M−1. plos.org The optimal pH for LTC4 synthesis has been determined to be around 8.0. umich.edunih.gov

Table 1: Kinetic Parameters of Human and Mouse LTC4S

EnzymeSubstrateKm (µM)Vmax (µmol/mg/min)kcat/Km (s-1M-1)
Human LTC4SLTA43.6 nih.gov1.3 nih.gov0.64 x 106 plos.org
Human LTC4SLTA4-Me7.6 rhea-db.org2.5 rhea-db.orgNot Reported
Mouse LTC4SLTA436 plos.orgNot Reported2.3 x 106 plos.org

Data compiled from multiple sources. nih.govrhea-db.orgplos.org

Structural Biology of Leukotriene C4 Synthase and Active Site Analysis

The crystal structure of human LTC4S has been resolved, revealing a homotrimeric structure where each monomer consists of four transmembrane segments. riken.jpresearchgate.netdrugbank.com The active site is located at the interface between two adjacent monomers. riken.jp Structural analysis shows that the active site enforces a horseshoe-shaped conformation on glutathione, which positions its thiol group for activation by a nearby arginine residue (Arg104). nih.govresearchgate.netdrugbank.com This arginine is believed to act as a general base, facilitating the deprotonation of the thiol group to form a thiolate anion, which then attacks the epoxide of LTA4. riken.jpnih.gov Another arginine residue, Arg31, is proposed to be involved in the opening of the epoxide ring of LTA4. riken.jpnih.gov The structure also reveals a hydrophobic cleft that accommodates the lipophilic arachidonate (B1239269) chain of LTA4, acting as a molecular "ruler" to align the reactive epoxide with the activated glutathione. drugbank.com

Table 2: Key Amino Acid Residues in the LTC4S Active Site

ResidueProposed FunctionReference
Arg104Activates the thiol group of glutathione riken.jpnih.gov
Arg31Involved in opening the LTA4 epoxide ring riken.jpnih.gov
Tyr93Coordinates the carbonyl of the cysteinylglycyl moiety of GSH nih.gov
Arg51Forms salt bridges with the carboxylate moieties of GSH researchgate.net

Mutational Analysis of Critical Residues in Leukotriene C4 Synthase Catalysis

Leukotriene C4 synthase (LTC4S), an 18 kDa integral membrane protein that functions as a homodimer, is pivotal in the biosynthesis of cysteinyl leukotrienes. imrpress.com It catalyzes the conjugation of Leukotriene A4 (LTA4) with reduced glutathione (GSH) to form LTC4. imrpress.com The catalytic function of human LTC4S is highly dependent on specific amino acid residues, the roles of which have been elucidated through site-directed mutagenesis studies.

Key residues, primarily located in the hydrophilic loops of the enzyme, are critical for substrate binding and catalysis. atsjournals.org Mutational analyses have identified Arginine-51 (Arg-51), Tyrosine-93 (Tyr-93), and Arginine-104 (Arg-104) as essential for the enzyme's function. imrpress.comnih.govnih.gov

It is proposed that Arg-51 is involved in the acid catalysis required to open the epoxide ring of LTA4, while Tyr-93 facilitates the formation of the glutathione thiolate anion for nucleophilic attack. atsjournals.orgnih.gov Further studies have highlighted Arg-104 as a critical catalytic residue. nih.gov The interaction of Arg-104 with the thiol group of GSH is believed to lower its pKa, promoting the formation of the thiolate anion necessary for the nucleophilic attack on LTA4. nih.gov Mutations of Arg-104 to Alanine, Serine, Threonine, or Lysine resulted in a 94.3-99.9% loss of specific activity against LTA4. nih.gov

Conversely, mutations of other residues such as Cysteine-56 and Cysteine-82 did not alter enzyme function. nih.gov The structural integrity for catalysis appears to be maintained within each monomer, as demonstrated by experiments creating active pseudo-dimers from an inactive and a wild-type monomer. atsjournals.orgnih.gov

ResidueMutationEffect on Enzyme FunctionReference
Arg-51Thr or IleAbolishes enzyme function nih.gov
Arg-51His or LysFully active recombinant protein nih.gov
Tyr-93PheMarkedly reduces enzyme function (<1% of wild-type) atsjournals.orgnih.gov
Arg-104Ala, Ser, Thr, or LysAbolishes 94.3-99.9% of specific activity nih.gov
Arg-31Ala or GluReduced catalytic activity by 88% and 70% respectively nih.gov
V49F, A52S, N55A, Y59F, Y97FVariousIncreases the Km for GSH, suggesting involvement in GSH binding atsjournals.orgnih.gov

Alternative Enzymatic Pathways for this compound Formation

While LTC4S is the primary enzyme for LTC4 synthesis, alternative pathways exist for the formation of its methyl ester derivative, notably involving cytosolic Glutathione S-Transferases (GSTs).

Role of Cytosolic Glutathione S-Transferases in Leukotriene A4 Methyl Ester Transformation

Cytosolic GSTs, a distinct family from the membrane-bound LTC4S, can catalyze the conjugation of GSH with LTA4 methyl ester to form Leukotriene C4 monomethyl ester. nih.govnih.gov This activity has been demonstrated using cytosol preparations from various mammalian tissues, including rat liver and rodent and human skin. nih.govnih.gov The formation of the LTC4-methyl ester product is dependent on the presence of both active enzyme and GSH; the reaction is negligible with heat-denatured cytosol or in the absence of GSH. nih.gov This indicates that cutaneous and hepatic GSTs, in addition to their well-known role in xenobiotic metabolism, are capable of metabolizing physiological substrates like LTA4 derivatives. nih.gov

Glutathione S-Transferase Isoenzyme Specificity and Efficiency

The catalytic efficiency of this transformation varies significantly among different GST isoenzymes. Studies on cytosolic GSTs from rat liver have shown that the basic transferases are particularly active. nih.gov Among these, transferase 4-4, a homodimer of the Yb subunit, is the most efficient in converting LTA4 methyl ester to LTC4 monomethyl ester. nih.govnih.gov Isozymes containing the Yb subunit generally show higher activity than those containing Ya and/or Yc subunits. nih.gov In contrast, purified GSTs from sheep lung showed minimal activity toward these leukotriene epoxides, suggesting tissue and species-specific differences in isoenzyme distribution and function. nih.gov

Rat Liver Cytosolic GST IsoenzymeVmax (nmol x min⁻¹ x mg⁻¹)Relative EfficiencyReference
Transferase 4-4615Highest nih.gov
Transferase 3-4160Intermediate nih.gov
Transferase 1-1<20.5Low (>30x lower than 4-4) nih.gov
Transferase 1-2<20.5Low (>30x lower than 4-4) nih.gov
Transferase 2-2<20.5Low (>30x lower than 4-4) nih.gov
Transferase 3-3<20.5Low (>30x lower than 4-4) nih.gov

Non-Mammalian Glutathione S-Transferases in this compound Synthesis

GSTs are ubiquitously distributed in nature, with isoenzymes found in plants, fungi, and insects. uniroma2.itatsjournals.org These non-mammalian GSTs are involved in a variety of metabolic processes. uniroma2.it However, specific research detailing the catalytic activity of non-mammalian GSTs in the direct synthesis of this compound from LTA4 methyl ester is not extensively documented in the current literature. While they are known to be involved in the synthesis of leukotrienes generally, their specific role and efficiency in forming the methyl ester derivative remain an area for further investigation. uniroma2.itebi.ac.uk

Cellular and Subcellular Compartmentalization of Leukotriene C4 Biosynthesis

The synthesis of leukotrienes is a highly organized process that occurs in specific cellular compartments, requiring the coordinated action of several enzymes.

Membrane Association of Key Biosynthetic Enzymes

The key enzymes involved in the synthesis of LTC4 are localized to the nuclear envelope and the endoplasmic reticulum. nih.govnih.govjci.org LTC4S is an integral membrane protein, embedded within these membranes. imrpress.comresearchgate.net Upon cell activation, other necessary enzymes, such as 5-lipoxygenase (5-LOX), translocate from the cytosol to these membrane locations. nih.govjci.org

Fluorescence lifetime imaging microscopy and biochemical analyses have revealed that these enzymes exist in multimeric complexes. nih.gov LTC4S is found in close association with the 5-lipoxygenase-activating protein (FLAP), another key membrane protein in this pathway. nih.govresearchgate.net Evidence suggests that FLAP and LTC4S can form functional heterodimers and trimers within the membrane. nih.govresearchgate.net This close physical proximity and organization into a multi-protein biosynthetic complex ensures the efficient capture and conversion of the unstable LTA4 intermediate into LTC4. nih.govnih.gov

Transcellular Metabolism of Leukotriene A4 by Platelets and other Cells

The biosynthesis of leukotrienes, a class of potent inflammatory mediators, often involves a sophisticated interplay between different cell types in a process known as transcellular metabolism. This is particularly relevant for the synthesis of Leukotriene C4 (LTC4), where cells that produce the unstable intermediate, Leukotriene A4 (LTA4), can transfer it to adjacent cells that possess the necessary enzymatic machinery for its conversion to LTC4. Platelets, though lacking the 5-lipoxygenase (5-LO) required to initiate the leukotriene cascade from arachidonic acid, are key players in this process due to their expression of Leukotriene C4 synthase (LTC4S). biosciencepharma.compnas.org

This intercellular cooperation significantly amplifies the production of cysteinyl leukotrienes (cysLTs) at sites of inflammation. The primary donor cells of LTA4 are typically leukocytes, such as neutrophils, which are rich in 5-LO. researchgate.net Upon activation, these cells synthesize and release LTA4, which can then be taken up by nearby "acceptor" cells, like platelets. biosciencepharma.comif-pan.krakow.pl

Role of Platelets in LTC4 Synthesis

Pioneering studies have demonstrated that human platelets can efficiently convert neutrophil-derived LTA4 into LTC4. nih.govosti.gov When neutrophils are stimulated, they release the short-lived LTA4, which can be transferred to and metabolized by platelets. nih.gov This process is highly efficient and is considered a significant source of LTC4 in vivo. if-pan.krakow.plnih.gov The interaction is not merely a passive transfer; the physical proximity and interaction between platelets and leukocytes, often mediated by adhesion molecules like P-selectin, facilitates this transcellular biosynthesis. frontiersin.orgmjhid.org

The conversion of LTA4 to LTC4 within platelets is catalyzed by the enzyme LTC4 synthase, a membrane-bound protein. sciencegate.app This enzyme conjugates LTA4 with glutathione (GSH) to form LTC4. jci.org Research has shown that the LTC4 synthase in platelets is distinct from cytosolic glutathione-S-transferases and is highly specific for LTA4. nih.gov The efficiency of this conversion is notable, with platelets demonstrating a high capacity to produce LTC4 from exogenous LTA4. nih.gov

Comparison with Other Cell Types

While platelets are a major site for the transcellular metabolism of LTA4 to LTC4, other cells, such as endothelial cells, also possess LTC4 synthase and can participate in this process. jci.org However, kinetic studies have revealed that platelets are significantly more efficient in this conversion compared to human umbilical vein endothelial cells (HUVEC). Platelets exhibit a lower apparent Michaelis constant (Km) for LTA4 and a higher maximal velocity (Vmax) for the reaction, indicating a greater affinity for the substrate and a higher catalytic rate.

The table below summarizes the kinetic parameters of LTC4 synthase in human platelets and endothelial cells.

Cell TypeApparent Km for LTA4 (μM)Vmax (pmol/mg protein/min)
Human Platelets1.3174
Human Umbilical Vein Endothelial Cells (HUVEC)5.815
Data from Habib et al. (1992)

This data underscores the prominent role of platelets in the transcellular biosynthesis of LTC4.

Mechanism of LTA4 Transfer

The transfer of the chemically labile LTA4 from a donor to an acceptor cell is a critical step in transcellular biosynthesis. The short half-life of LTA4 in aqueous environments necessitates a protective mechanism during its transit. pnas.org It is thought that albumin may play a role in stabilizing LTA4, facilitating its transfer between cells. nih.govosti.gov The close cell-cell contact established during inflammatory responses, such as the adhesion of platelets to neutrophils, creates a microenvironment conducive to the efficient transfer and subsequent metabolism of LTA4. frontiersin.orgashpublications.org

Significance in Inflammatory Conditions

The transcellular production of LTC4 by platelets has significant implications for various inflammatory conditions. For instance, in aspirin-exacerbated respiratory disease (AERD), the overproduction of cysLTs is a key feature, and platelet-adherent leukocytes are a major source of this overproduction through transcellular metabolism. ashpublications.org The interaction between platelets and leukocytes not only enhances LTC4 synthesis but also contributes to the recruitment of inflammatory cells and the amplification of the inflammatory response. frontiersin.orgnih.gov Furthermore, LTC4 itself can activate platelets, creating a positive feedback loop that further drives inflammation. aai.org

Metabolism and Biochemical Transformation of Leukotriene C4 with Implications for Its Methyl Ester

Extracellular Catabolism of Leukotriene C4 to Downstream Metabolites

Once synthesized and released from cells like mast cells, eosinophils, and macrophages, Leukotriene C4 undergoes rapid extracellular metabolism. ersnet.orgpharmgkb.org This catabolic process is a crucial step in modulating its potent biological effects, as it converts LTC4 into metabolites with different activity profiles. The primary pathway involves the sequential removal of amino acid residues from its glutathione (B108866) side chain. ersnet.org

The extracellular catabolism of LTC4 is initiated by the enzyme γ-glutamyl transferase (GGT), also known as γ-glutamyl transpeptidase. ersnet.orguniprot.org GGT is a membrane-bound enzyme that cleaves the γ-glutamyl bond of the glutathione moiety in LTC4, releasing glutamic acid and forming Leukotriene D4 (LTD4). uniprot.orgscispace.com LTD4 is itself a potent biological mediator.

Following the action of GGT, a membrane-bound dipeptidase acts on LTD4. biosciencepharma.commdpi.com This enzyme cleaves the glycine (B1666218) residue from the cysteinyl-glycine portion of LTD4, resulting in the formation of Leukotriene E4 (LTE4). ersnet.orgbiosciencepharma.com LTE4 is the final and most stable of the cysteinyl leukotrienes in this pathway, and its presence is often used as a biomarker for systemic cysteinyl leukotriene production. scispace.com This two-step enzymatic cascade is the principal route for the inactivation and clearance of LTC4 in biological systems. ersnet.orgjst.go.jp

The presence of a methyl ester group at the C-1 carboxyl position of the eicosanoid backbone would not be expected to directly interfere with the enzymatic actions of GGT and dipeptidases on the distal glutathione side chain. However, the increased lipophilicity of Leukotriene C4 methyl ester could influence its partitioning into cell membranes and its interaction with these membrane-bound enzymes, potentially altering the kinetics of its catabolism compared to the parent compound. caymanchem.comnetascientific.com

Enzymatic Degradation Pathways of Leukotriene C4

The enzymatic processing of Leukotriene C4 encompasses more than just its extracellular catabolism. The synthesis of LTC4 itself is a key enzymatic step, catalyzed by Leukotriene C4 synthase (LTC4S), an integral membrane protein. biosciencepharma.compnas.org This enzyme conjugates Leukotriene A4 (LTA4), an unstable epoxide intermediate, with reduced glutathione. pharmgkb.orgbiosciencepharma.com

Interestingly, research has demonstrated that Leukotriene A4 methyl ester can also serve as a substrate for this transformation. Cytosolic glutathione transferases from rat liver, particularly isoform 4-4, have been shown to effectively catalyze the conversion of LTA4 methyl ester to Leukotriene C4 monomethyl ester. nih.gov In cell-free systems, LTA4 methyl ester was found to be as active a substrate as LTA4 for LTC4 synthesis and is chemically more stable, making it a preferred substrate in experimental assays. umich.edu This indicates a direct enzymatic pathway for the formation of this compound.

The key enzymes involved in the primary metabolic pathway of LTC4 are summarized in the table below.

EnzymeActionSubstrateProductCellular Location
Leukotriene C4 Synthase (LTC4S) Conjugates LTA4 with glutathione.Leukotriene A4 (LTA4)Leukotriene C4 (LTC4)Nuclear/Perinuclear Membrane
Glutathione S-Transferases Can conjugate LTA4 methyl ester with glutathione.Leukotriene A4 methyl esterThis compoundCytosol
γ-Glutamyl Transferase (GGT) Removes the γ-glutamyl residue.Leukotriene C4 (LTC4)Leukotriene D4 (LTD4)Extracellular/Membrane-bound
Dipeptidase Removes the glycine residue.Leukotriene D4 (LTD4)Leukotriene E4 (LTE4)Extracellular/Membrane-bound

Oxidative Degradation of Leukotriene C4 in Biological Systems

In addition to enzymatic peptide cleavage, LTC4 can be inactivated through oxidative degradation, particularly in the presence of activated inflammatory cells such as neutrophils, eosinophils, and monocytes. rupress.orgnih.govpnas.org This represents an important alternative mechanism for modulating leukotriene activity at sites of inflammation.

A primary pathway for the oxidative degradation of LTC4 involves the myeloperoxidase (MPO) system of phagocytic cells. rupress.orgnih.gov When stimulated, cells like monocytes and neutrophils produce reactive oxygen species, including hydrogen peroxide (H₂O₂). nih.gov The enzyme myeloperoxidase, which is abundant in these cells, utilizes H₂O₂ to catalyze the oxidation of LTC4. rupress.orgnih.gov This degradation is effectively inhibited by azide (B81097) (an MPO inhibitor) and catalase (which removes H₂O₂), confirming the dependence on the MPO-H₂O₂ axis. nih.gov This oxidative inactivation is a capacity shared by neutrophils, eosinophils, and mononuclear phagocytes and may serve as a key mechanism for controlling leukotriene activity in inflammatory lesions. nih.govnih.gov

The oxidative attack on the LTC4 molecule by the myeloperoxidase system results in the formation of several distinct products. The chemical reactivity of the sulfidopeptide leukotriene leads to spontaneous degradation, which is enhanced by oxidative conditions. nih.gov Characterization of these products using techniques like mass spectrometry and UV spectroscopy has identified several classes of compounds. nih.gov

Key degradation products include:

LTC4 Sulfoxides : Oxidation can occur at the sulfur atom of the glutathione moiety, leading to the formation of diastereoisomeric sulfoxides of LTC4. pnas.orgnih.gov

6-trans-LTB4 Isomers : The reaction can also lead to the cleavage of the peptide side chain and rearrangement of the conjugated triene structure, yielding biologically less active all-trans isomers of Leukotriene B4 (LTB4), specifically 5(S),12(R)-6-trans-LTB4 and 5(S),12(S)-6-trans-LTB4. rupress.orgnih.gov

15-hydroxy LTC4 : Oxidation can also occur on the fatty acid backbone of the molecule. nih.gov

The table below summarizes the major products formed during the oxidative degradation of LTC4.

Degradation ProductPrecursorKey Features
LTC4 Sulfoxides LTC4Addition of an oxygen atom to the sulfur of the glutathione side chain. pnas.orgnih.gov
6-trans-LTB4 Isomers LTC4Cleavage of the peptide and isomerization of the triene bond structure. rupress.orgnih.gov
15-hydroxy LTC4 LTC4Addition of a hydroxyl group at the C-15 position of the eicosanoid chain. nih.gov

Myeloperoxidase and Hydrogen Peroxide Dependent Mechanisms

Factors Influencing the Stability and Degradation Kinetics of Leukotriene C4 in Experimental Contexts

The stability of Leukotriene C4 is influenced by a variety of chemical and biological factors, which is a critical consideration for experimental studies. LTC4 is known to be inherently unstable, particularly in aqueous solutions at an acidic pH. nih.gov

Several factors have been identified that affect its degradation kinetics:

pH : LTC4 is particularly labile in solutions with an acidic pH. nih.gov

Metal Ions : The presence of ferrous iron (Fe²⁺) can induce the degradation of LTC4. This process can be inhibited by chelating agents like ethylenediaminetetraacetic acid (EDTA). nih.gov

Solvents : In experimental settings, the choice of solvent is crucial. While methanol (B129727) can prevent the acid-induced degradation of LTC4, it has been shown to enhance its degradation in the presence of ferrous ions. nih.gov

Albumin : In biological fluids, proteins like albumin can stabilize leukotrienes. Albumin has been shown to stabilize the highly labile LTA4, the precursor to LTC4, allowing it to be transported between cells (transcellular metabolism). pnas.orgpnas.org This stabilizing effect is likely relevant for LTC4 as well.

Cellular Environment : The presence of different cell types can dramatically alter LTC4 stability. For instance, interaction with activated neutrophils can lead to rapid oxidative degradation. pnas.org

Chemical Modification : Esterification of the precursor LTA4 to LTA4 methyl ester increases its chemical stability compared to the free acid form, which has implications for the synthesis and handling of its downstream product, LTC4 methyl ester. umich.edu

Molecular Pharmacology and Receptor Interactions of Cysteinyl Leukotrienes and N Methyl Leukotriene C4

Characterization of Cysteinyl Leukotriene Receptor Subtypes

Cysteinyl leukotrienes (CysLTs), which include leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent lipid mediators involved in inflammatory processes. nih.gov They exert their effects by binding to specific G protein-coupled receptors (GPCRs), primarily the CysLT1 receptor (CysLT1R) and the CysLT2 receptor (CysLT2R). nih.govnih.gov A third receptor, GPR99, has been identified as a potential CysLT3 receptor (CysLT3R) with a preference for LTE4. nih.govdtic.mil

CysLT1 Receptor (CysLT1R) Binding Profiles

The CysLT1R is a high-affinity receptor for LTD4. nih.govnih.gov Its affinity for other CysLTs follows the order of LTD4 > LTC4 > LTE4. aai.org This receptor is widely expressed in various tissues, including bronchial smooth muscle cells, spleen, and peripheral blood leukocytes such as eosinophils, mast cells, and macrophages. nih.govaai.orgtandfonline.com The CysLT1R is the target of widely used anti-asthmatic drugs like montelukast (B128269), zafirlukast (B1683622), and pranlukast (B1678047), which act as selective antagonists. tandfonline.comnih.gov Studies using radiolabeled antagonists, such as [3H]-pranlukast, have confirmed dense labeling on interstitial cells and sparse labeling on blood vessels in human nasal mucosa, with no specific labeling in submucosal glands or epithelium. tandfonline.com

Binding studies in human lung parenchyma have demonstrated that antagonists like zafirlukast and montelukast have a high affinity for the [3H]-LTD4 receptor. nih.gov The interaction of these antagonists with the CysLT1R can vary, with some, like montelukast and pranlukast, also interacting with high-affinity [3H]-LTC4 binding sites, whereas zafirlukast does not. nih.gov

CysLT2 Receptor (CysLT2R) Ligand Interactions

The CysLT2R exhibits a different ligand binding profile compared to CysLT1R, binding LTC4 and LTD4 with similar high affinity (LTC4 = LTD4 ≫ LTE4). aai.orgwikipedia.org This receptor shares 37-38% amino acid homology with CysLT1R. nih.gov Its expression is prominent in the heart, brain, adrenal glands, and vascular endothelial cells. nih.govwikipedia.org While both LTC4 and LTD4 are potent agonists for the CysLT2R, the rapid metabolic conversion of LTC4 to LTD4, which is also the primary endogenous ligand for CysLT1R, complicates the study of CysLT2R-specific functions. researchgate.net In vivo, the selectivity of CysLT2R for LTC4 or LTD4 can be context-dependent, influenced by tissue distribution and proximity to the ligand source. pnas.org

GPR99 (CysLT3R) and its Role in Leukotriene Signaling

A third receptor, GPR99 (also known as Oxgr1), has been identified as a potential CysLT3R. nih.govdtic.mil This receptor shows a preference for LTE4, the most stable of the CysLTs. nih.govaai.org While LTE4 has low potency for CysLT1R and CysLT2R, it can elicit responses in mice lacking both of these receptors, suggesting the existence of another receptor. nih.govnih.gov Studies in GPR99-deficient mice demonstrated a loss of vascular permeability response to LTE4, and in mice lacking all three receptors (Cysltr1/Cysltr2/Gpr99), the vascular leak response to all CysLTs was virtually eliminated. nih.govnih.gov This indicates that GPR99 can mediate responses to all three CysLTs in vivo, although it has a preference for LTE4. nih.govaai.org

Functional Activity of N-Methyl-Leukotriene C4 as a Selective Agonist

To better understand the specific roles of the CysLT2R, a metabolically stable and selective agonist is crucial. N-methyl-leukotriene C4 (NMLTC4) is a synthetic analog of LTC4 that is not readily metabolized to LTD4 and LTE4, making it a valuable tool for studying CysLT2R pharmacology. clinisciences.comcaymanchem.com

Agonist Potency and Efficacy at CysLT2 Receptors in Recombinant Systems

N-methyl-leukotriene C4 acts as a potent and selective agonist for the CysLT2 receptor. clinisciences.comcaymanchem.com In recombinant systems expressing human CysLT receptors, NMLTC4 demonstrates significant potency at the CysLT2R while showing minimal activity at the CysLT1R. clinisciences.comcaymanchem.com

CompoundReceptorEC50 (nM)
N-methyl LTC4human CysLT2122
N-methyl LTC4human CysLT1> 2,000

Table 1: Potency of N-methyl-leukotriene C4 at human CysLT receptors. Data from Clinisciences. clinisciences.com

NMLTC4 has been shown to be nearly equipotent to LTC4 at both human and murine CysLT2 receptors. researchgate.netclinisciences.com In vivo studies have further confirmed the potent and selective agonist activity of NMLTC4 at the CysLT2 receptor. researchgate.netresearchgate.net For instance, administration of NMLTC4 to mice overexpressing the human CysLT2 receptor in their endothelium resulted in a significant increase in vascular leakage, a response that was absent in CysLT2 receptor knockout mice. researchgate.netresearchgate.net

Differential Signaling Mechanisms: Calcium Reporter and β-Arrestin Assays

The functional activity of N-methyl-leukotriene C4 has been evaluated using different signaling assays, revealing interesting differential effects.

In a calcium reporter assay (aequorin-based), which measures G protein-coupled receptor activation leading to an increase in intracellular calcium, NMLTC4 was found to be almost as potent as LTC4 at CysLT2 receptors. researchgate.net However, it was the least efficacious of the CysLTs in this particular assay. researchgate.net

In contrast, a β-arrestin recruitment assay, which measures another important aspect of GPCR signaling, showed a different profile. The human CysLT2 receptor can couple with β-arrestin-2, and in this assay, NMLTC4 was slightly more potent than the natural CysLTs in promoting this interaction. researchgate.net This suggests that NMLTC4 may bias the CysLT2R towards β-arrestin-dependent signaling pathways over calcium mobilization pathways.

AssayLigandReceptorPotency/Efficacy
Calcium ReporterN-methyl LTC4CysLT2Almost equipotent to LTC4, but least efficacious
β-Arrestin RecruitmentN-methyl LTC4human CysLT2Slightly more potent than CysLTs

Table 2: Differential signaling of N-methyl-leukotriene C4 at the CysLT2 receptor. Data from Yan et al. (2011). researchgate.net

This differential signaling highlights the complexity of CysLT receptor pharmacology and demonstrates the utility of selective agonists like N-methyl-leukotriene C4 in dissecting the distinct biological roles of the CysLT2 receptor. researchgate.net

Intracrine Leukotriene C4 Signaling and Nuclear Translocation

Intracrine signaling, where a signaling molecule acts within the cell that produced it, is a critical aspect of leukotriene C4 (LTC4) activity. Following their synthesis, cysteinyl leukotrienes (cysLTs) can function as intracrine regulators of cellular processes. frontiersin.org This internal signaling is particularly significant in the context of cellular stress responses.

Endoplasmic reticulum (ER) stress and certain chemotherapeutic agents can trigger the biosynthesis of LTC4 in cells of non-hematopoietic origin. wikipedia.orgnih.gov This process involves the transcriptional upregulation and activation of the enzyme microsomal glutathione-S-transferase 2 (MGST2). wikipedia.orgnih.gov The synthesis of LTC4 is orchestrated at the nuclear envelope, where key enzymes such as cytosolic phospholipase A2 (cPLA2), 5-lipoxygenase (5-LO), 5-lipoxygenase-activating protein (FLAP), and LTC4 synthase (LTC4S) assemble. wikipedia.orgnih.gov LTC4S, an integral membrane protein found on the nuclear envelope and endoplasmic reticulum, catalyzes the conjugation of leukotriene A4 (LTA4) with glutathione (B108866) to form LTC4. nih.gov

Once synthesized, LTC4 can act in an intracrine fashion, meaning it exerts its effects within the cell of its origin. wikipedia.org This is a departure from the classical understanding of leukotrienes as paracrine mediators that act on neighboring cells. rupress.org This intracrine activity is a key component of the cellular response to stress.

Leukotriene Receptor Translocation in Non-Hematopoietic Cells

A crucial element of intracrine LTC4 signaling is the translocation of its receptors to the nucleus. Both of the primary cysLT receptors, CysLT1R and CysLT2R, have been observed to move to the nucleus in response to ER stress and chemotherapy in non-hematopoietic cells. wikipedia.orgnih.govnih.gov This nuclear translocation of the receptors allows them to interact with the newly synthesized LTC4 within the nuclear environment.

In esophageal squamous cell carcinoma (ESCC), for instance, nuclear staining for CYSLTR1 has been detected in a significant percentage of cancerous and non-transformed mucosal specimens. d-nb.info This finding suggests that the nuclear presence of leukotriene receptors is a relevant phenomenon in various cell types and conditions. The movement of these G-protein coupled receptors to the nucleus is a pivotal step that enables the subsequent downstream signaling events. wikipedia.orgnih.govnih.gov

Modulation of Reactive Oxygen Species Production and DNA Damage

The intracrine signaling of LTC4 and the nuclear translocation of its receptors have profound consequences for cellular homeostasis, particularly in the regulation of reactive oxygen species (ROS) and the integrity of DNA.

Following its synthesis and the translocation of its receptors to the nucleus, LTC4 elicits the nuclear translocation of NADPH oxidase 4 (NOX4). wikipedia.orgnih.govaltmeyers.org This event leads to the accumulation of ROS within the nucleus, resulting in oxidative DNA damage and the formation of double-strand DNA breaks. nih.govnih.govresearchgate.net This pathway, where MGST2-generated LTC4 acts as a major mediator of ER stress- and chemotherapy-triggered oxidative stress, has been identified as a significant contributor to cellular damage and death. nih.govnih.govresearchgate.net

Research has demonstrated that inhibiting this pathway can have protective effects. Deficiency of Mgst2, the use of RNA interference (RNAi), or the application of LTC4 receptor antagonists has been shown to abolish ER stress- and chemotherapy-induced ROS accumulation and oxidative DNA damage both in vitro and in vivo. nih.govresearchgate.net For example, the CysLT1R antagonist pranlukast was found to abolish doxorubicin-triggered DNA damage. nih.gov Furthermore, LTC4 inhibitors have been shown to attenuate cell death and morbidity in mouse models. nih.govresearchgate.net

The significance of this pathway extends to various pathological conditions. The multidrug resistance protein 1 (MRP1), which can transport LTC4, has been implicated in oxidative stress and endothelial dysfunction. ahajournals.org Blockade of the Cys-LT1 receptor with montelukast has been shown to inhibit the release of reactive oxygen species following stimulation with angiotensin II. ahajournals.org

Below is a data table summarizing the key molecular players and their roles in the intracrine LTC4 signaling pathway leading to oxidative stress and DNA damage.

MoleculeRole in Intracrine LTC4 Signaling
Leukotriene C4 (LTC4) Acts as an intracrine signaling molecule. wikipedia.org
Microsomal glutathione-S-transferase 2 (MGST2) Enzyme responsible for LTC4 biosynthesis in non-hematopoietic cells under stress. wikipedia.orgnih.gov
CysLT1 Receptor (CysLT1R) Translocates to the nucleus to bind LTC4. wikipedia.orgnih.govnih.gov
CysLT2 Receptor (CysLT2R) Translocates to the nucleus to bind LTC4. wikipedia.orgnih.govnih.gov
NADPH oxidase 4 (NOX4) Translocates to the nucleus upon LTC4 signaling, leading to ROS production. wikipedia.orgnih.govaltmeyers.org
Reactive Oxygen Species (ROS) Accumulate in the nucleus, causing oxidative DNA damage. nih.govnih.govresearchgate.net
Pranlukast A CysLT1R antagonist that can block doxorubicin-induced DNA damage. nih.gov
Montelukast A Cys-LT1 receptor antagonist that inhibits angiotensin II-induced ROS release. ahajournals.org

Cellular and Preclinical Biological Roles of Leukotriene C4 and Its Methyl Ester Analogues in Research

Modulation of Inflammatory and Immune Cell Function

Leukotriene C4 and its methyl ester analogue are key players in the complex orchestration of inflammation and immunity. They influence the behavior of various immune cells, contributing to the initiation and propagation of inflammatory responses.

Impact on Leukocyte Activation and Chemotaxis

Leukotriene C4 is a recognized chemoattractant for leukocytes, guiding these immune cells to sites of inflammation. wikipedia.orgchemeurope.com This directed migration, or chemotaxis, is a fundamental process in the inflammatory response. While LTB4 is a more potent chemoattractant for neutrophils, LTC4 also contributes to the recruitment of leukocytes. wikipedia.org Furthermore, LTC4 can modulate the function of dendritic cells (DCs), which are critical for initiating adaptive immune responses. nih.gov Studies have shown that LTC4 can induce the chemotaxis of DCs from the skin to the lymph nodes, a crucial step in antigen presentation and T-cell activation. nih.gov Interestingly, research indicates that LTC4 can interfere with the complete maturation of inflammatory DCs, suggesting a nuanced role in regulating immune responses. nih.gov

Role in Mast Cell and Eosinophil-Mediated Responses

Mast cells and eosinophils are central to allergic inflammation, and their activation leads to the release of a plethora of inflammatory mediators, including cysteinyl leukotrienes (cys-LTs) like LTC4. pharmgkb.orgebi.ac.uk Eosinophils, in particular, are a major source of LTC4. ebi.ac.uk The production of LTC4 by these cells can be triggered by various stimuli, including allergens and other inflammatory signals.

LTC4, in turn, can act on mast cells and eosinophils, creating a positive feedback loop that amplifies the inflammatory cascade. For instance, LTC4 can induce the release of other inflammatory mediators from these cells. Research has demonstrated that certain eosinophil chemotactic factors can induce the production of LTC4 from eosinophils, highlighting the interplay between different inflammatory signals. nih.gov This underscores the critical role of LTC4 in sustaining and amplifying the inflammatory responses mediated by mast cells and eosinophils.

Table 1: Impact of Leukotriene C4 on Mast Cell and Eosinophil Function

Cell TypeEffect of LTC4Research Finding
Mast Cells Potentiates inflammatory responsesLTC4 is produced by mast cells upon activation and contributes to the overall inflammatory milieu. ebi.ac.uk
Eosinophils Major producers of LTC4Eosinophils are a primary source of LTC4 in allergic inflammation. ebi.ac.uk
Eosinophils Induction of LTC4 productionEosinophil chemotactic factors can stimulate eosinophils to produce LTC4. nih.gov

Effects on Vascular Permeability

A hallmark of acute inflammation is the increase in vascular permeability, which allows plasma proteins and fluid to move from the bloodstream into the surrounding tissues, leading to edema. Leukotriene C4 is a potent mediator of this process. caymanchem.comcaymanchem.comwikipedia.orgchemeurope.com It acts on the endothelial cells lining the blood vessels, causing them to contract and create gaps between them, thereby increasing the permeability of the vessel wall. wikipedia.orgchemeurope.com

Studies in preclinical models have demonstrated that the inhibition of LTC4 synthesis or its receptor can significantly reduce vascular permeability in various inflammatory conditions. nih.govjax.org For example, mice lacking the enzyme LTC4 synthase show reduced vascular permeability in response to inflammatory stimuli. jax.org This highlights the crucial contribution of LTC4 to the fluid leakage and swelling characteristic of inflammatory reactions.

Involvement in Allergic Pathophysiology

Allergic diseases are characterized by an exaggerated immune response to otherwise harmless substances. Leukotriene C4 and its analogues are central to the pathophysiology of these conditions, contributing to a range of allergic symptoms.

Mechanisms in Allergic Skin Reactions and Itch

In the skin, LTC4 is a key mediator of allergic reactions. nih.gov Following exposure to an allergen, mast cells in the skin release a variety of inflammatory mediators, including histamine (B1213489) and LTC4. nih.govresearchgate.net While histamine is responsible for the immediate wheal and flare response, LTC4 contributes to the more sustained inflammation and swelling that can persist for hours. nih.gov

Recent research has also uncovered a significant role for LTC4 in the sensation of itch, a common and burdensome symptom of allergic skin diseases. harvard.edu Studies have shown that LTC4 can directly activate a specific subset of sensory neurons in the skin that are responsible for transmitting itch signals to the brain. harvard.edu This effect is mediated through the CysLT2 receptor, which is expressed on these neurons. harvard.edu This finding provides a direct link between the inflammatory processes in the skin and the perception of itch.

Table 2: Role of Leukotriene C4 in Allergic Skin Reactions

Allergic ResponseMechanism Involving LTC4Key Research Findings
Wheal and Flare Contributes to sustained inflammation and swellingLTC4 is released after allergen challenge and contributes to the late-phase allergic reaction. nih.gov
Itch Direct activation of sensory neuronsLTC4 activates CysLT2 receptors on itch-sensing neurons. harvard.edu

Contribution to Airway Inflammation and Bronchoconstriction

In the respiratory system, leukotrienes are powerful contributors to the pathophysiology of asthma and allergic rhinitis. wikipedia.orgchemeurope.com Leukotriene C4, along with its metabolites LTD4 and LTE4, are potent bronchoconstrictors, causing the smooth muscles surrounding the airways to contract and narrow, leading to difficulty in breathing. caymanchem.comcaymanchem.comwikipedia.orgatsjournals.org This bronchoconstriction is a central feature of an asthma attack.

Beyond its direct effects on airway smooth muscle, LTC4 also promotes airway inflammation by increasing mucus secretion and contributing to the accumulation of fluid in the airway walls (mucosal edema). wikipedia.orgchemeurope.comatsjournals.org It also facilitates the infiltration of inflammatory cells, such as eosinophils, into the airway tissues, further perpetuating the inflammatory cycle. wikipedia.orgatsjournals.org The sustained presence of cysteinyl leukotrienes in the airways of asthmatic individuals, even 24 hours after allergen exposure, suggests their ongoing synthesis and contribution to chronic airway inflammation. atsjournals.org

Preclinical Investigations in Animal Models

Investigations with N-Methyl-Leukotriene C4 in Overexpression Models

To overcome the rapid metabolic conversion of LTC4 to leukotriene D4 (LTD4) and leukotriene E4 (LTE4), which complicates the study of LTC4-specific pharmacology, researchers utilize synthetic analogues like N-methyl-Leukotriene C4 (N-methyl-LTC4). caymanchem.com This analogue is not readily metabolized, allowing for a more precise investigation of LTC4-mediated effects. caymanchem.com

N-methyl-LTC4 acts as a potent and selective agonist for the cysteinyl leukotriene receptor 2 (CysLT2), with an EC50 value of 122 nM for the human CysLT2 receptor, while showing minimal activity at the CysLT1 receptor (EC50 > 2,000 nM). caymanchem.com Its potency at both human and murine CysLT2 receptors is essentially the same as that of the parent compound, LTC4. caymanchem.com

Preclinical studies using this analogue in animal models have provided specific insights into CysLT2 receptor function. In vivo experiments in mice that overexpress the human CysLT2 receptor demonstrated that N-methyl-LTC4 is potent and active, causing a significant vascular leak. caymanchem.com Conversely, this effect was not observed in CysLT2 receptor knockout mice, confirming that the action of N-methyl-LTC4 is mediated specifically through this receptor. caymanchem.com These findings underscore the utility of stable analogues like N-methyl-LTC4 in dissecting the distinct roles of cys-LT receptor subtypes in vivo.

Other Biological Implications in Research Contexts

Role in Cellular Stress Responses

Recent research has uncovered a critical role for leukotriene C4 in mediating cellular responses to stress, particularly endoplasmic reticulum (ER) stress and oxidative stress. researchgate.net ER stress, along with certain chemotherapeutic agents, can induce the biosynthesis of LTC4 in cells of non-hematopoietic origin. researchgate.netebi.ac.uk This process involves the assembly of an LTC4 biosynthetic machinery on the nuclear envelope, centered around the enzyme microsomal glutathione-S-transferase 2 (MGST2). researchgate.net

Upon induction, ER stress also triggers the translocation of LTC4 receptors (CysLTRs) to the nucleus. researchgate.netebi.ac.uk LTC4 then acts in an intracrine fashion—meaning it functions within the cell where it is synthesized—to elicit the nuclear translocation of NADPH oxidase 4 (NOX4). researchgate.net This leads to the accumulation of reactive oxygen species (ROS), resulting in subsequent oxidative DNA damage and double-strand breaks. researchgate.netresearchgate.net

Studies have shown that inhibiting this pathway, either through deficiency of the MGST2 enzyme or the use of LTC4 receptor antagonists, can abolish the ER stress- and chemotherapy-induced oxidative nuclear DNA damage. researchgate.net This suggests that MGST2-generated LTC4 is a major mediator linking ER stress to oxidative DNA damage and subsequent cell death. researchgate.net These findings provide a mechanistic explanation for how various pathophysiological conditions can lead to cellular damage and highlight the LTC4 pathway as a significant component of the cellular stress response. researchgate.netresearchgate.net

Table 2: Mechanistic Steps of LTC4-Mediated Cellular Stress Response

StepEventKey Molecules InvolvedOutcomeReference
1. Induction Endoplasmic Reticulum (ER) stress or exposure to chemotherapeutic agents.-Upregulation of LTC4 biosynthesis. researchgate.netebi.ac.uk
2. Synthesis LTC4 is synthesized on the nuclear envelope.Microsomal glutathione-S-transferase 2 (MGST2)Production of intracellular LTC4. researchgate.net
3. Receptor Translocation CysLT receptors move to the nucleus.CysLT1, CysLT2Receptors are positioned for intracrine signaling. researchgate.netebi.ac.uk
4. Intracrine Signaling LTC4 acts within the cell.LTC4, nuclear CysLTRsActivation of downstream effectors. researchgate.net
5. Oxidative Stress LTC4 elicits the nuclear translocation of NOX4.NADPH oxidase 4 (NOX4)Accumulation of Reactive Oxygen Species (ROS). researchgate.net
6. DNA Damage Increased ROS levels cause damage to nuclear DNA.ROSOxidative DNA damage, double-strand breaks, potential cell death. researchgate.netresearchgate.net

Advanced Research Methodologies and Analytical Approaches for Leukotriene C4 Methyl Ester

Enzymatic Assays for Leukotriene Biosynthesis

Enzymatic assays are fundamental in elucidating the biosynthetic pathway of leukotrienes. These assays provide a controlled environment to study enzyme kinetics, substrate specificity, and the effects of inhibitors.

Cell-Free Systems for Leukotriene C4 Synthase Activity Determination

Cell-free systems are indispensable for isolating and studying the activity of specific enzymes without the interference of other cellular processes. To determine the activity of Leukotriene C4 synthase (LTC4S), researchers utilize preparations of microsomes from cells that express the enzyme, such as human embryonic kidney (HEK293) cells, or purified recombinant LTC4 synthase. nih.govexlibrisgroup.com In these systems, the unstable substrate, Leukotriene A4 (LTA4), is often supplied as its more stable methyl ester, LTA4 methyl ester (LTA4-Me). nih.gov The enzyme then catalyzes the conjugation of LTA4-Me with glutathione (B108866) (GSH) to produce Leukotriene C4 methyl ester (LTC4-Me). umich.edu

One innovative approach involves the co-incubation of microsomes expressing LTC4S with isolated 5-lipoxygenase (5-LOX). This allows for the in situ generation of the LTA4 substrate from arachidonic acid, mimicking a more physiological process. nih.govexlibrisgroup.com For instance, co-incubation of microsomes from HEK293 cells expressing LTC4S with isolated 5-LOX has been shown to efficiently convert exogenous arachidonic acid to LTC4. nih.gov

Quantification of this compound Formation

The product of the enzymatic reaction, LTC4-Me, is typically quantified using analytical techniques. A common method involves stopping the enzymatic reaction, often with a solution containing methanol (B129727) and acetic acid, and then analyzing the mixture by reverse-phase high-performance liquid chromatography (RP-HPLC). The amount of LTC4-Me formed is determined by measuring the peak area at a specific wavelength, usually around 280 nm, which is the characteristic absorbance maximum for the conjugated triene structure of leukotrienes. nih.gov An internal standard, such as prostaglandin (B15479496) B2 (PGB2), is often added to the reaction mixture before analysis to correct for variations in sample processing and injection volume.

Enzyme-linked immunosorbent assays (ELISAs) are also available for the quantitative analysis of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) in biological fluids. oxfordbiomed.com These kits operate on the principle of competitive binding, where the leukotrienes in the sample compete with an enzyme-conjugated leukotriene for a limited number of antibody binding sites. oxfordbiomed.com

Inhibition Kinetics Studies of Biosynthetic Enzymes

Inhibition kinetics studies are vital for the development of new therapeutic agents that target the leukotriene pathway. These studies determine the potency and mechanism of action of potential inhibitors. The inhibitory activity is often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

For example, a derivative of 5-(5-methylene-4-oxo-4,5-dihydrothiazol-2-ylamino) isophthalic acid, referred to as compound 1, was identified as a potent inhibitor of LTC4S with an IC50 of 1.9 µM. researchgate.net Kinetic analysis revealed that this compound acts as a competitive inhibitor with respect to GSH and a noncompetitive inhibitor with respect to LTA4-Me. nih.gov Another inhibitor, TK04a, has also been confirmed as a potent LTC4S inhibitor in cell-free assay systems. nih.gov

The table below summarizes the inhibition data for several compounds against LTC4 synthase.

InhibitorEnzyme SourceSubstratesIC50 ValueMode of InhibitionReference
Compound 1 Purified human LTC4SLTA4-Me, GSH1.9 µMCompetitive vs. GSH, Noncompetitive vs. LTA4-Me researchgate.net
MK-886 HEK293 cell assaysArachidonic Acid3.1-3.5 µM- nih.gov
TK04a Cell-free assay-17 nM- nih.gov
LTC4 Purified guinea pig lung LTC4SLTA4-Me, GSH2.1 µMMixed-type jci.org
LTC3 Purified guinea pig lung LTC4SLTA4-Me, GSH0.3 µMMixed-type jci.org

Chromatographic and Spectrometric Techniques for Analysis

Chromatographic and spectrometric techniques are powerful tools for the separation, identification, and quantification of leukotrienes and their metabolites with high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely used technique for the separation and quantification of LTC4-Me. core.ac.uk In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. nih.govcore.ac.uk The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

A typical HPLC analysis of LTC4-Me involves the use of a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (often with a low pH, adjusted with an acid like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to achieve optimal separation of the different leukotrienes and their isomers. Detection is most often performed using a UV detector set at 280 nm. nih.gov

The table below provides examples of HPLC conditions used for the analysis of leukotriene methyl esters.

ColumnMobile Phase AMobile Phase BGradientDetectionReference
Mightysil RP-18 GPWater (pH 3.0 with TFA)Acetonitrile10% to 95% B over 8 minUV (190-600 nm)
Nucleosil C18Methanol:water:acetic acid (65:35:0.02, pH 5.7)-Isocratic- umich.edu
Zorbax SB-C18Water with 0.1% formic acidAcetonitrile with 0.1% formic acid20% B (0-10 min), to 38% B (10-15 min), to 65% B (15-25 min), to 100% B (25-35 min)UV (280 nm) nih.gov

Mass Spectrometry (MS) for Identification and Quantification (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a highly sensitive and specific technique used for the structural elucidation and quantification of molecules. When coupled with a chromatographic separation method like gas chromatography (GC) or liquid chromatography (LC), it provides a powerful analytical platform.

LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like LTC4-Me. nih.govnih.gov In LC-MS, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer, where the molecules are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer. For quantification, tandem mass spectrometry (MS/MS) is often used in a mode called multiple reaction monitoring (MRM), which offers high selectivity and sensitivity. nih.gov To ensure accurate quantification, a stable isotope-labeled internal standard, such as Leukotriene C4-d5 methyl ester, is often used. caymanchem.comcaymanchem.com

GC-MS can also be used for the analysis of fatty acid methyl esters, but it typically requires derivatization to make the compounds volatile enough for gas chromatography. csic.es While powerful for structural analysis, the extensive fragmentation in electron ionization (EI) can sometimes lead to the loss of the molecular ion, making identification challenging. csic.es

The activity of LTC4 synthesis enzymes in liver microsomal fractions has been evaluated by measuring the amount of LTC4 produced after incubation with LTA4. The product was identified by RP-HPLC, and its identity was confirmed by mass spectrometry, which showed a protonated molecular ion at m/z 625.8, corresponding to the LTC4 ion form. nih.gov

Preparation and Hydrolysis of Leukotriene A4 Methyl Ester for Research

Leukotriene A4 (LTA4) is a critical but highly unstable intermediate in the biosynthesis of other leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). caymanchem.commedchemexpress.com Due to its instability in its natural free acid form, particularly under acidic conditions, researchers often utilize its more stable precursor, Leukotriene A4 methyl ester (LTA4 methyl ester), for in vitro studies. nih.govwindows.netcaymanchem.com This esterified form can be stored for extended periods (at least one year at -80°C) and then hydrolyzed back to the active LTA4 free acid immediately before an experiment. windows.netcaymanchem.com

The preparation of LTA4 from its methyl ester is typically achieved through alkaline hydrolysis. windows.netnih.gov This procedure involves dissolving the LTA4 methyl ester, after evaporating its storage solvent (hexane/triethylamine), in a cooled, degassed solution, commonly a mixture of acetone (B3395972) and sodium hydroxide (B78521) (NaOH). windows.netcaymanchem.commdpi.com The reaction is allowed to proceed for a specific duration, after which the resulting LTA4 solution can be used. windows.net Studies have shown that using acetone for hydrolysis yields a greater amount of LTA4 compared to methanol. nih.gov The optimal concentration of LTA4 methyl ester for hydrolysis to achieve the maximum yield of LTA4 has been found to be 0.25 mg/ml in acetone, with the peak amount obtained after 60 minutes. nih.gov

The use of LTA4 methyl ester as a substrate offers several advantages in research settings, particularly for assaying enzyme activity like LTC4 synthase. nih.govumich.edu It is more stable than the LTA4 sodium salt, is not a substrate for the epoxide hydrolase that produces LTB4, and results in a lower blank value in assays compared to an equivalent concentration of LTA4. nih.govumich.edu This stability and specificity make LTA4 methyl ester an essential tool for investigating the enzymatic pathways leading to the formation of Leukotriene C4 and other related compounds. nih.govnih.gov

Table 1: Comparison of Hydrolysis Conditions for Leukotriene A4 Methyl Ester

Parameter Condition 1 Condition 2 Finding
Solvent Acetone/NaOH Methanol/NaOH Hydrolysis in acetone yields larger amounts of LTA4. nih.gov
Procedure Evaporate hexane (B92381) solvent, add a cooled (0°C) solution of degassed acetone and 0.25 M NaOH. windows.netcaymanchem.com Treatment with sodium hydroxide in aqueous methanol at 4°C. nih.gov The resulting basic solution of LTA4 is stable for about 60 minutes at room temperature or 12 hours at 0°C. windows.net

| Reaction Time | 40-60 minutes at 22°C. windows.netnih.gov | Not specified. | Maximum LTA4 yield is obtained after 60 minutes in acetone. nih.gov |

Utilization of Deuterated this compound as an Internal Standard

In the quantitative analysis of eicosanoids and other lipid mediators from biological samples, mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC), is the reference analytical technique. nih.govresearchgate.net To ensure accuracy and precision in these measurements, an internal standard is crucial. nih.govnih.gov For the quantification of this compound, its deuterated analogue, Leukotriene C4-d5 methyl ester, serves as an ideal internal standard. caymanchem.comneobioscience.comvincibiochem.it

Deuterated standards are chemically identical to the analyte of interest but have a higher molecular weight due to the replacement of hydrogen atoms with deuterium (B1214612). nih.gov This mass difference allows the standard to be distinguished from the endogenous compound in the mass spectrometer, while its similar chemical and physical properties ensure it behaves identically during sample extraction, purification, and ionization. researchgate.netnih.gov

Leukotriene C4-d5 methyl ester contains five deuterium atoms, typically at positions 19, 19', 20, 20, and 20. caymanchem.comhaoranbio.com This labeling at the omega-end of the molecule ensures that the deuterium atoms are stable and not lost during metabolic processes or sample preparation. nih.gov The use of such a heavy isotope-labeled internal standard corrects for any sample loss during processing and compensates for variations in ionization efficiency in the mass spectrometer, which is essential for accurate quantification. nih.govnih.gov The availability of deuterated standards like LTC4-d5 methyl ester has been pivotal for the reliable measurement of leukotrienes in various biological matrices, aiding in the study of their roles in inflammatory diseases. nih.govnih.gov

Table 2: Properties of Leukotriene C4-d5 Methyl Ester as an Internal Standard

Property Description Source(s)
Formal Name 5S-hydroxy-6R-(S-glutathionyl)-7E,9E,11Z,14Z-d5-eicosatetraenoic acid, methyl ester caymanchem.com
Molecular Formula C31H44D5N3O9S caymanchem.com
Formula Weight 644.8 caymanchem.comvincibiochem.it
Purity ≥99% deuterated forms (d1-d5) caymanchem.comvincibiochem.it
Application Internal standard for the quantification of LTC4 methyl ester by GC- or LC-MS. caymanchem.comneobioscience.comvincibiochem.itcaymanchem.com

| Deuterium Labeling | Contains five deuterium atoms at the 19, 19', 20, 20, and 20 positions. | haoranbio.comcaymanchem.com |

In Vitro Cell-Based Assays for Receptor Activity (e.g., aequorin, β-galactosidase-β-arrestin complementation)

Understanding the interaction of Leukotriene C4 and its analogues with their receptors, primarily the cysteinyl leukotriene receptors (CysLT1R and CysLT2R), is fundamental to elucidating their biological functions. guidetopharmacology.orgguidetomalariapharmacology.org These receptors are G protein-coupled receptors (GPCRs), and several in vitro cell-based assays have been developed to study their activation and signaling. nih.govnih.gov

Aequorin-Based Assays: The aequorin assay is a widely used method to measure the mobilization of intracellular calcium (Ca2+) following GPCR activation, particularly for receptors that couple to Gαq proteins. researchgate.netnih.gov The assay utilizes a photoprotein, aequorin, which emits light in the presence of Ca2+. nih.gov Cells (e.g., HEK293T) are co-transfected to express both the target receptor (like CysLT2R) and aequorin. researchgate.net When a ligand such as LTC4 activates the receptor, it triggers a signaling cascade that leads to an increase in intracellular Ca2+ concentration. This Ca2+ binds to aequorin, causing a conformational change and the emission of a measurable luminescent signal. The intensity of the light is proportional to the degree of receptor activation, allowing for the generation of dose-response curves and the determination of ligand potency (EC50 values). researchgate.net

β-Galactosidase-β-Arrestin Complementation Assays: Another powerful technique for monitoring GPCR activation is the β-arrestin recruitment assay, which often employs enzyme fragment complementation (EFC). nih.govnih.goveurofinsdiscovery.com This method directly measures the interaction between an activated GPCR and β-arrestin, a key event in GPCR desensitization and signaling that occurs independently of the G-protein coupling pathway. nih.govcosmobio.co.jp

In this system, the GPCR of interest is fused to a small, inactive fragment of the enzyme β-galactosidase (e.g., the ProLink™ or Δα fragment), while β-arrestin is fused to the larger, also inactive, complementary fragment (the Enzyme Acceptor or Δω fragment). nih.goveurofinsdiscovery.com When a ligand activates the receptor, β-arrestin is recruited to the GPCR. eurofinsdiscovery.com This proximity forces the two β-galactosidase fragments to combine (complement), forming a functional enzyme. nih.goveurofinsdiscovery.com The activity of this reconstituted enzyme can then be quantified by adding a substrate that generates a chemiluminescent signal upon hydrolysis. eurofinsdiscovery.comcosmobio.co.jp This assay is highly adaptable for high-throughput screening of both agonists and antagonists for a wide range of GPCRs. nih.govnih.gov

Table 3: Comparison of In Vitro Cell-Based Assays for Receptor Activity

Assay Type Principle Signal Measured Primary Application
Aequorin Assay Ligand binding to a Gαq-coupled GPCR increases intracellular Ca2+, which binds to the co-expressed photoprotein aequorin. researchgate.netnih.gov Luminescence Measuring Ca2+ mobilization to determine agonist potency and antagonist inhibition. researchgate.net

| β-Galactosidase-β-Arrestin Complementation | Ligand-induced GPCR activation causes recruitment of β-arrestin. Fused fragments of β-galactosidase on the GPCR and β-arrestin complement to form an active enzyme. nih.goveurofinsdiscovery.comcosmobio.co.jp | Chemiluminescence | Directly monitoring GPCR-β-arrestin interaction; suitable for high-throughput screening of diverse GPCRs. nih.govcosmobio.co.jp |

Molecular Docking and Computational Chemistry for Inhibitor Design

Computational approaches, including molecular docking and other molecular modeling techniques, are indispensable tools in modern drug discovery for designing potent and selective inhibitors of specific biological targets. mdpi.comnih.govinventi.in In the context of the leukotriene pathway, these methods are extensively used to develop antagonists for the cysteinyl leukotriene receptors (CysLT1R and CysLT2R) and inhibitors for enzymes like Leukotriene A4 hydrolase (LTA4H). mdpi.comnih.gov

Molecular docking predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a potential inhibitor) when bound to the active site of another (a receptor or enzyme). mdpi.comnih.gov This process relies on the three-dimensional structures of the target proteins, which can be obtained from X-ray crystallography or generated through homology modeling. mdpi.comnih.gov For instance, the crystal structures of CysLT1R and CysLT2R have provided detailed templates for docking studies, revealing unique ligand-binding pockets and mechanisms of antagonist action. nih.govresearchgate.net These studies show how antagonists like zafirlukast (B1683622) and pranlukast (B1678047) fit into the receptor's binding site, highlighting key interactions with specific amino acid residues. nih.gov

Computational chemistry extends beyond simple docking to include methods like the generation of structure-based pharmacophore models. mdpi.cominventi.in A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. mdpi.com These models are then used to perform virtual screening of large chemical libraries (containing millions of compounds) to identify novel molecules that are likely to be active. mdpi.comnih.gov Hits from virtual screening are then docked into the target's binding site to estimate their binding affinity and refine the selection of candidates for subsequent in vitro testing. mdpi.cominventi.in This combination of computational techniques has proven successful in identifying novel chemotypes for CysLT receptor antagonists and LTA4H inhibitors, providing a rational basis for the design and optimization of new anti-inflammatory drugs. nih.govinventi.innih.gov

Table 4: Examples of Computational Approaches in Leukotriene Inhibitor Design

Target Computational Method Key Finding/Application Source(s)
CysLT1R & CysLT2R Molecular Docking, Virtual Screening Utilized crystal structures to screen an ultra-large library, leading to the discovery of five new antagonist chemotypes with sub-micromolar potencies. nih.gov nih.gov
Leukotriene A4 Hydrolase (LTA4H) Structure-Based Pharmacophore Modeling, Molecular Docking A pharmacophore model based on the LTA4H crystal structure was used to virtually screen a database, leading to the identification of a compound that inhibited 73.6% of the enzyme's activity in vitro. mdpi.cominventi.in mdpi.cominventi.in
CysLT1R Molecular Modeling Explored replacing the unstable triene of leukotrienes with aryl-containing groups to convert agonist activity into antagonist activity, guiding the design of early antagonists. atsjournals.org atsjournals.org

| CysLT1R & CysLT2R | Molecular Docking | Analysis of antagonist binding modes revealed a unique lateral access to the orthosteric pocket between transmembrane helices TM4 and TM5. nih.govresearchgate.net | nih.govresearchgate.net |

Q & A

Q. What are the key chemical properties of LTC4 methyl ester that influence its experimental utility?

LTC4-Me (C₃₁H₄₉N₃O₉S; MW 639.80) exhibits enhanced lipid solubility compared to LTC4 due to its methyl ester modification, making it more stable in organic solvents and cell membrane-permeable . Its physical properties include a density of 1.2±0.1 g/cm³, boiling point of 848.3±65.0°C, and low water solubility, necessitating the use of solvents like ethanol or DMSO for in vitro assays. Storage at -20°C in anhydrous conditions is recommended to prevent hydrolysis .

Q. How is LTC4 methyl ester synthesized and characterized in laboratory settings?

LTC4-Me is synthesized via enzymatic conjugation of glutathione to leukotriene A4 (LTA4) catalyzed by LTC4 synthase, followed by esterification of the carboxylic acid group. Characterization typically involves reverse-phase HPLC (RP-HPLC) for purity analysis and mass spectrometry (LC-MS) to confirm molecular identity . Nuclear magnetic resonance (NMR) is used to validate structural integrity, particularly the stereochemistry at C5 and C6 positions .

Q. What are standard protocols for preparing LTC4 methyl ester solutions in experimental systems?

For in vitro studies, dissolve LTC4-Me in ethanol (10 mM stock) and dilute in assay buffer containing 0.1% bovine serum albumin (BSA) to prevent non-specific binding. For in vivo administration, prepare a 1 mg/mL emulsion using saline with 5% polyethylene glycol (PEG-400) to enhance solubility. Centrifugation (10,000 ×g, 5 min) is recommended to remove aggregates before use .

Advanced Research Questions

Q. Why is LTC4 methyl ester preferred over LTC4 in enzyme activity assays?

LTC4-Me is enzymatically stable and resistant to hydrolysis by epoxide hydrolases, which degrade LTC4 into inactive metabolites. This stability allows for precise measurement of LTC4 synthase activity in cell-free systems, as demonstrated in rat liver and human lung membrane preparations . Its lipid solubility also facilitates interaction with membrane-bound enzymes, improving assay reproducibility .

Q. How do discrepancies in reported biological activities of LTC4 methyl ester arise, and how can they be resolved?

While LTC4-Me is reported to lack direct biological activity in some studies , its role as a substrate in transcellular metabolism (e.g., in platelets) suggests indirect effects via conversion to active metabolites. Contradictions may stem from differences in experimental models (e.g., isolated tissues vs. whole animals) or detection limits of cys-LT receptors. Standardizing assay conditions (e.g., using CysLT1R/CysLT2R antagonists as controls) and employing LC-MS/MS for metabolite profiling can clarify these discrepancies .

Q. What methodological considerations are critical when designing LTC4 synthase inhibition studies using LTC4 methyl ester?

Use LTC4-Me at 1–10 nM concentrations in competition assays with glutathione to measure IC₅₀ values of inhibitors. Include controls for non-enzymatic conjugation and validate results with whole-cell assays (e.g., human mast cells) to confirm cell permeability and inhibitory efficacy. Molecular docking simulations based on the LTC4 synthase crystal structure (PDB: 2PNO) can guide compound optimization .

Q. How can researchers address challenges in quantifying LTC4 methyl ester in complex biological matrices?

Employ solid-phase extraction (SPE) with C18 cartridges to isolate LTC4-Me from plasma or tissue homogenates. Quantify using deuterated internal standards (e.g., LTC4-d5 methyl ester) and LC-MS/MS in multiple reaction monitoring (MRM) mode, targeting transitions m/z 640→508 (quantitative) and m/z 640→321 (confirmatory) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in LTC4 methyl ester studies?

Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals (e.g., IC₅₀ = 1.9 μM, CI: 1.7–2.2 μM) and use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. How can researchers validate the specificity of LTC4 methyl ester interactions in receptor-binding assays?

Perform radioligand displacement assays with [³H]-LTC4-Me and compare binding affinities (Kᵢ) across CysLT1R and CysLT2R isoforms. Use siRNA knockdown or receptor-null cell lines to confirm target specificity .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in studies involving LTC4 methyl ester?

Publish detailed protocols for synthesis, storage, and assay conditions in line with the Beilstein Journal of Organic Chemistry guidelines. Deposit raw spectral data (NMR, MS) and crystallographic parameters in public repositories like Zenodo. Include negative controls (e.g., heat-inactivated enzymes) in all experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.